molecular formula C10H17NO2 B2784290 Methyl 6-azaspiro[3.5]nonane-2-carboxylate CAS No. 1784137-04-7

Methyl 6-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2784290
CAS No.: 1784137-04-7
M. Wt: 183.251
InChI Key: GYUAQQDCLHXVSC-UHFFFAOYSA-N
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Description

Methyl 6-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structure This compound features a nitrogen atom within its ring system, making it a nitrogen-containing spiro compound

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate cyclic ketone. The process involves the formation of an enamine intermediate, followed by cyclization and subsequent functional group modifications.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation and other advanced chemical processes to ensure high yield and purity. The use of specific catalysts and reaction conditions is optimized to achieve the desired product efficiently.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its corresponding reduced forms.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of derivatives depending on the substituents involved.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the treatment of various diseases. Industry: The compound's unique structure makes it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Methyl 6-azaspiro[3.5]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate: This compound is similar but contains an oxygen atom instead of a nitrogen atom in its ring system.

  • Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate: This compound has a hydroxyl group in addition to the nitrogen atom in its structure.

Uniqueness: Methyl 6-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 6-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-5-10(6-8)3-2-4-11-7-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUAQQDCLHXVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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